molecular formula C11H21ClN2O2 B1582560 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- CAS No. 36775-23-2

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-

Cat. No. B1582560
CAS RN: 36775-23-2
M. Wt: 248.75 g/mol
InChI Key: ICXMAAHRVIPICX-UHFFFAOYSA-N
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Description

“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .


Synthesis Analysis

The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .

Scientific Research Applications

Biological Activity and DNA Interaction

  • Research on spin-labeled 9-aminoacridines, incorporating a similar tetramethyl piperidine structure, has shown these compounds exhibit biological activity by interacting with DNA and RNA polymerases. Their ability to unwind DNA and influence enzyme systems suggests potential as probes for nucleic acids (Sinha et al., 1976).

Oxidation of Primary Alcohols

  • The tetramethyl-1-piperidinyloxy compound has been used to catalyze the efficient oxidation of primary alcohols to aldehydes, showcasing a high chemoselectivity and preventing overoxidation to carboxylic acids (Einhorn et al., 1996).

Aerobic Transformation and Stability

  • A study on the aerobic transformation of a related tetraethyl-substituted piperidine nitroxide by cytochrome P450 revealed insights into its stability and interaction with biological systems, highlighting its potential use in EPR and MRI imaging (Babic et al., 2020).

Redox Properties and Structural Analysis

  • Investigations into the redox derivatives of tetramethylpiperidin-1-yloxyl have provided insights into the structural changes accompanying oxidation and reduction processes, aiding in the understanding of redox reactions involving this moiety (Sen' et al., 2014).

Photoinitiators for Polymerization

  • The attachment of various light-absorbing chromophores to a hindered aminoether structure based on the tetramethyl-1-piperidinyloxy (TEMPO) demonstrates potential as photoinitiators for controlled radical polymerization, indicating applications in material science (Hu et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, TEMPO, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

properties

CAS RN

36775-23-2

Product Name

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)

InChI Key

ICXMAAHRVIPICX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C

Other CAS RN

36775-23-2

Origin of Product

United States

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